(Z)-N-(3-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide
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Overview
Description
(Z)-N-(3-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide is an organic compound that features a methanesulfonamide group attached to a phenyl ring, which is further substituted with an o-tolyl acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide typically involves the following steps:
Formation of the o-tolyl acrylate: This can be achieved through a Heck reaction, where o-tolyl halide is coupled with an acrylate ester in the presence of a palladium catalyst.
Introduction of the methanesulfonamide group: This step involves the reaction of the intermediate product with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new catalysts and ligands for various chemical reactions.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
Medically, this compound has potential applications as an anti-inflammatory or anticancer agent. Its ability to inhibit specific enzymes or pathways can be exploited to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(3-(o-tolyl)acryloyl)phenyl)acetamide
- N-(3-(3-(o-tolyl)acryloyl)phenyl)benzenesulfonamide
- N-(3-(3-(o-tolyl)acryloyl)phenyl)propylsulfonamide
Uniqueness
(Z)-N-(3-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[3-[(Z)-3-(2-methylphenyl)prop-2-enoyl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-13-6-3-4-7-14(13)10-11-17(19)15-8-5-9-16(12-15)18-22(2,20)21/h3-12,18H,1-2H3/b11-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIWERXIUUAWLG-KHPPLWFESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)NS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\C(=O)C2=CC(=CC=C2)NS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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